2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile
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Overview
Description
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is a complex organic compound that features a nitrophenyl group, a thioether linkage, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(4-nitrophenyl)-2-oxoethyl thioether, which is then reacted with 4-phenyl-6-(p-tolyl)nicotinonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide (NaOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can interact with thiol groups in proteins, potentially inhibiting their function. The nicotinonitrile core may also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrothiophenol: Similar in structure due to the presence of a nitrophenyl group and a thioether linkage.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Shares the nitrophenyl group and is used in similar synthetic applications.
Uniqueness
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C27H19N3O3S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19N3O3S/c1-18-7-9-20(10-8-18)25-15-23(19-5-3-2-4-6-19)24(16-28)27(29-25)34-17-26(31)21-11-13-22(14-12-21)30(32)33/h2-15H,17H2,1H3 |
InChI Key |
HBRWWFZTXZMPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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